

commercial availability of 2-Chloro-3,4-difluoronitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,4-difluoronitrobenzene

Cat. No.: B068591

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-3,4-difluoronitrobenzene**: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of this molecular architecture, offering a versatile platform for constructing complex target molecules. Among these, **2-Chloro-3,4-difluoronitrobenzene** (CAS No. 169468-83-1) has emerged as a high-value intermediate. Its unique substitution pattern—featuring three distinct electron-withdrawing groups—creates a pronounced electronic gradient, rendering the molecule highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) reactions.^[1] This guide provides an in-depth technical overview of **2-Chloro-3,4-difluoronitrobenzene**, covering its commercial availability, synthesis protocols, core chemical properties, and critical applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

2-Chloro-3,4-difluoronitrobenzene is a solid, colorless crystalline organic compound.^[2] The strategic placement of two fluorine atoms, a chlorine atom, and a nitro group on the benzene ring dictates its reactivity and physical characteristics. The potent electron-withdrawing nature

of the nitro group, ortho to the chlorine and para to a fluorine, significantly activates the ring for nucleophilic attack.

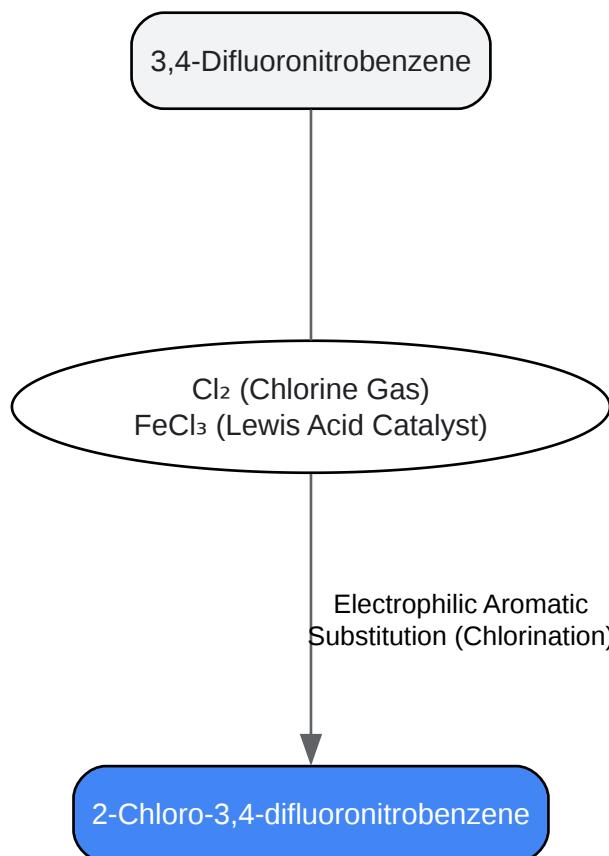
Table 1: Physicochemical Properties of 2-Chloro-3,4-difluoronitrobenzene

Property	Value	Source(s)
CAS Number	169468-83-1	[2][3][4]
Molecular Formula	C ₆ H ₂ ClF ₂ NO ₂	[2][3][4]
Molecular Weight	193.54 g/mol	[2][4]
IUPAC Name	2-chloro-3,4-difluoro-1-nitrobenzene	[1][3]
Appearance	Solid, colorless crystal	[2]
Density	~1.591 g/cm ³ (Predicted)	[1][2]
Boiling Point	~245.8 °C (Predicted)	[1][2]
Flash Point	102.5 °C	[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2][4]

Commercial Availability and Procurement

2-Chloro-3,4-difluoronitrobenzene is commercially available from various chemical suppliers, typically with purities of 97% or higher.[3] It is primarily offered for research and development purposes, serving as a key building block in organic synthesis.[5][6] When procuring this reagent, it is essential to verify the purity specifications and obtain a Certificate of Analysis (COA) to ensure consistency for sensitive applications.

Table 2: Selected Commercial Suppliers


Supplier	Purity/Specification	Notes
AChemBlock	97%	Offers novel building blocks for research. [3]
BLD Pharm	Purity specifications available upon request.	Provides various organic building blocks. [4]
Chem-Impex	≥ 98% (GC)	Marketed as a versatile intermediate for agrochemicals and pharmaceuticals. [7]
NINGBO INNO PHARMCHEM	High Purity	Highlighted as a crucial intermediate for pharmaceuticals and advanced materials. [5]
Shanghai Macklin Biochemical Co., Ltd.	Spot supply available.	A key supplier listed on various chemical platforms. [2]

Synthesis Methodologies: A Technical Perspective

The synthesis of **2-Chloro-3,4-difluoronitrobenzene** is primarily achieved through the electrophilic substitution of appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical to achieving high yield and regioselectivity.

Primary Synthesis Route: Chlorination of 3,4-Difluoronitrobenzene

A common and direct method involves the chlorination of 3,4-difluoronitrobenzene.[\[2\]](#) The existing nitro and fluoro groups are deactivating and direct incoming electrophiles to the meta position. However, the directing influence of the substituents must be carefully considered to achieve the desired 2-chloro isomer.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-3,4-difluoronitrobenzene** via chlorination.

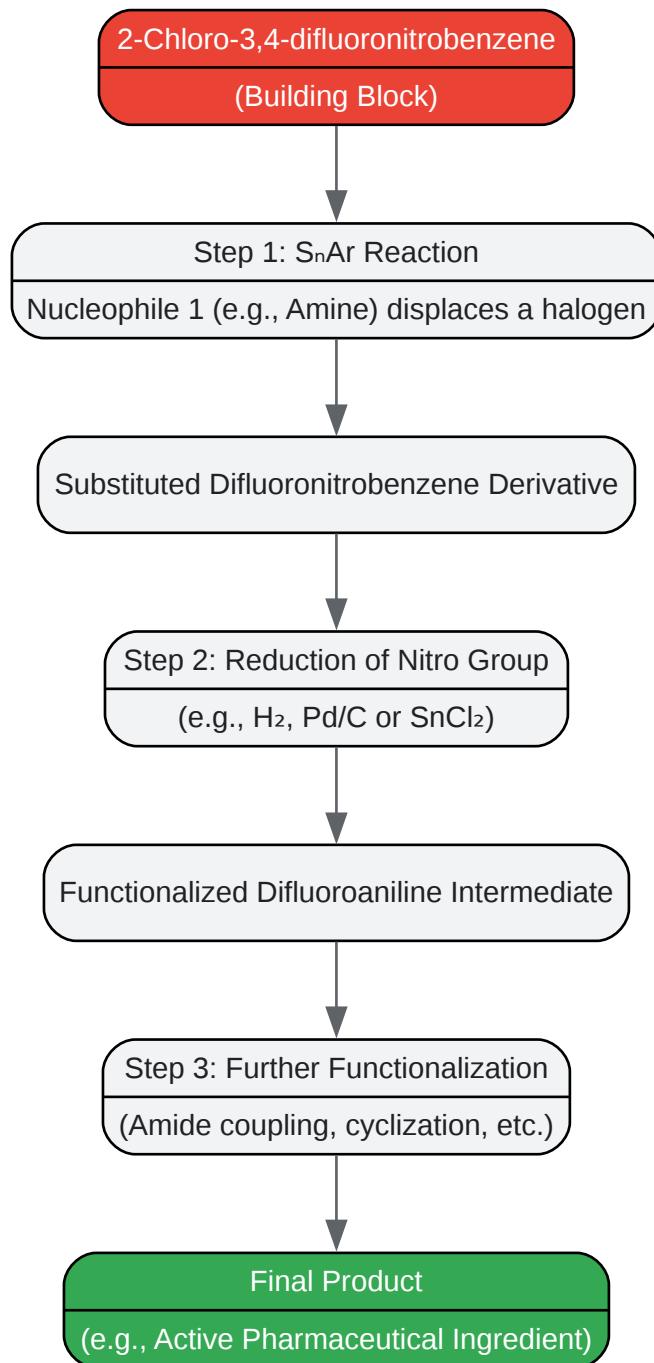
Detailed Experimental Protocol

The following protocol is a representative example of the chlorination reaction. The use of a Lewis acid catalyst like ferric chloride (FeCl_3) is essential to polarize the Cl-Cl bond, generating a potent electrophile (Cl^+) required for the substitution on the electron-deficient aromatic ring.

Objective: To synthesize **2-Chloro-3,4-difluoronitrobenzene** from 3,4-difluoronitrobenzene.

Materials:

- 3,4-Difluoronitrobenzene
- Ferric Chloride (III), anhydrous
- Chlorine gas (Cl_2)


- Inert solvent (e.g., dichloromethane or neat)
- Aqueous sodium bisulfite solution
- Aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine) is charged with 3,4-difluoronitrobenzene.
- Catalyst Addition: Anhydrous ferric chloride (III) is added to the flask. The reaction is typically performed under an inert atmosphere to prevent moisture from deactivating the catalyst.
- Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction temperature is monitored and maintained, as electrophilic chlorination is an exothermic process.
- Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Aliquots are taken periodically to check for the consumption of the starting material and the formation of the product. This ensures the reaction proceeds to completion, preventing the formation of di-chlorinated byproducts.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is quenched by washing with a sodium bisulfite solution. The organic layer is then washed with sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure **2-Chloro-3,4-difluoronitrobenzene**.

Applications in Drug Development and Organic Synthesis

The true value of **2-Chloro-3,4-difluoronitrobenzene** lies in its utility as a versatile synthetic intermediate.^{[5][8]} The differential reactivity of the halogen substituents allows for sequential and regioselective SNAr reactions, which is a cornerstone of modern medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing the title compound in synthesis.

Key Synthetic Transformations:

- Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms can be selectively displaced by a range of nucleophiles, including amines, alkoxides, and thiols.^[1] The nitro group powerfully activates these positions, facilitating reactions that would otherwise be difficult.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation, SnCl₂). This introduces a new reactive handle for subsequent transformations like amide bond formation or diazotization.
- Intermediate for Fluorinated Compounds: It is a key precursor in the synthesis of other valuable fluorinated compounds, such as 2,3,4-trifluoronitrobenzene, through fluorodechlorination reactions.^[9] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.^{[8][10]}

This compound and its derivatives are used in the synthesis of various bioactive molecules, including antibacterial agents and other pharmaceuticals.^[11] For instance, related difluoronitrobenzene structures are precursors for synthesizing nitrogen-carbon-linked (azolylphenyl)oxazolidinones, a class of potent antibacterial agents.^[11]

Safety, Handling, and Storage

As with many halogenated nitroaromatics, **2-Chloro-3,4-difluoronitrobenzene** must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.^{[2][12][13]}

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.^{[12][14]} Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.^{[12][14]} Keep the compound away from strong oxidizing agents and bases to prevent dangerous reactions.^[11]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2][4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3,4-difluoronitrobenzene is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined reactivity, commercial availability, and strategic importance in synthesizing complex fluorinated molecules ensure its continued relevance. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the creation of next-generation drugs, agrochemicals, and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3,4-difluoronitrobenzene | High Purity Reagent [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-3,4-difluoronitrobenzene 97% | CAS: 169468-83-1 | AChemBlock [achemblock.com]
- 4. 169468-83-1 | 2-Chloro-3,4-difluoronitrobenzene | BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbino.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. 169468-83-1 | 2-Chloro-3,4-difluoronitrobenzene [fluoromart.com]
- 10. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 11. 3,4-Difluoronitrobenzene CAS 369-34-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- To cite this document: BenchChem. [commercial availability of 2-Chloro-3,4-difluoronitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068591#commercial-availability-of-2-chloro-3,4-difluoronitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com